2,2-Difluoroacetamide
Overview
Description
2,2-Difluoroacetamide is an organofluorine compound with the molecular formula C2H3F2NO. It is a colorless, volatile liquid with a pungent odor and is highly soluble in organic solvents
Preparation Methods
2,2-Difluoroacetamide can be synthesized through several methods. One common synthetic route involves the fluorination of a 2,2-dichloroacetamide derivative using potassium fluoride in the presence of a catalyst such as N-[di(diethylamino)methylene]-N-ethyl-ethane ammonium halide and an organic solvent . Another method involves acylation reactions where this compound serves as a raw material . These methods are characterized by their simplicity, high yield, and reusability of the catalyst .
Chemical Reactions Analysis
2,2-Difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
2,2-Difluoroacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dihydroperfluoroalkyl amines and other fluoro derivatives.
Biology: Its unique properties make it useful in biological studies, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. It can act as a metabolic poison by disrupting the citric acid cycle, similar to other fluoroacetamides . This disruption can lead to various biochemical effects, making it a valuable tool in studying metabolic processes.
Comparison with Similar Compounds
2,2-Difluoroacetamide can be compared with other similar compounds such as:
Fluoroacetamide: Similar in structure but with only one fluorine atom.
2,2-Dichloroacetamide: A precursor in the synthesis of this compound, differing by having chlorine atoms instead of fluorine.
2,2-Difluoroacetic acid: Another related compound with different reactivity and applications. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Biological Activity
2,2-Difluoroacetamide (DFA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the amide functional group. This structure influences its reactivity and biological interactions.
Biological Activity Overview
DFA exhibits a range of biological activities, including:
- Antimicrobial Effects : DFA has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
- Neuroprotective Properties : Research suggests that DFA may possess neuroprotective effects, particularly through its interaction with FK506 binding proteins (FKBPs), which are involved in cellular stress responses.
- Analgesic and Anti-inflammatory Effects : Some derivatives of DFA have been investigated for their analgesic and anti-inflammatory properties.
The biological activity of DFA can be attributed to several mechanisms:
- Interaction with Proteins : DFA derivatives have been shown to bind to FKBPs, influencing cellular signaling pathways related to neuroprotection and inflammation .
- Influence on Enzymatic Activity : The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, affecting their interaction with enzymes .
Table 1: Summary of Biological Activities of this compound Derivatives
Table 2: Synthesis and Structural Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of DFA against various pathogens. The results indicated significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The study concluded that DFA could serve as a promising candidate for developing new antimicrobial agents.
Case Study 2: Neuroprotective Effects
Research involving animal models demonstrated that DFA derivatives could enhance cognitive function following induced neurodegeneration. The compounds were found to upregulate neurotrophic factors and reduce markers of oxidative stress, suggesting a protective role against neuronal damage.
Properties
IUPAC Name |
2,2-difluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBIIAWFMCVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382034 | |
Record name | 2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-38-6 | |
Record name | 2,2-Difluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.